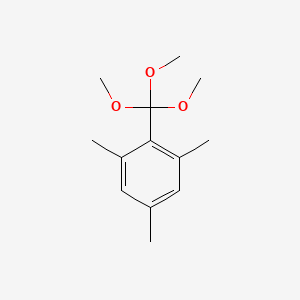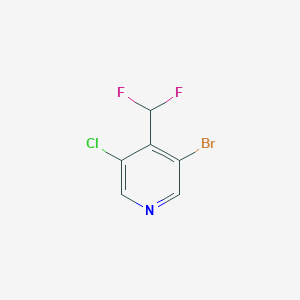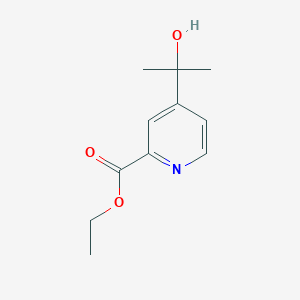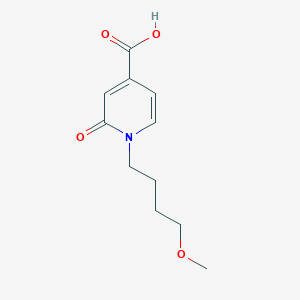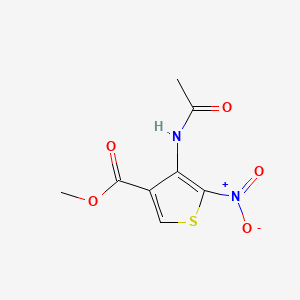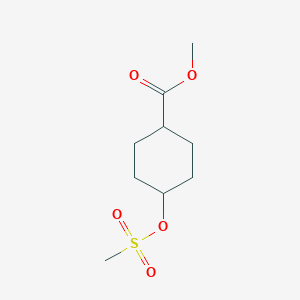
Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate is an organic compound with a complex structure that includes a cyclohexane ring substituted with a methylsulfonyloxy group and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate typically involves the reaction of cis-4-methylcyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine. The resulting intermediate is then esterified with methanol to form the final product. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylsulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups replacing the methylsulfonyloxy group.
Wissenschaftliche Forschungsanwendungen
Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate involves its interaction with specific molecular targets. The methylsulfonyloxy group can act as an alkylating agent, reacting with nucleophilic sites in biomolecules. This interaction can lead to modifications in the structure and function of proteins, nucleic acids, and other cellular components, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl cis-4-methylcyclohexanecarboxylate: Lacks the methylsulfonyloxy group, making it less reactive.
Methyl trans-4-methylsulfonyloxycyclohexanecarboxylate: The trans isomer has different spatial orientation, affecting its reactivity and interactions.
Methyl cis-4-hydroxycyclohexanecarboxylate: Contains a hydroxyl group instead of the methylsulfonyloxy group, leading to different chemical properties.
Uniqueness
Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate is unique due to the presence of the methylsulfonyloxy group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C9H16O5S |
|---|---|
Molekulargewicht |
236.29 g/mol |
IUPAC-Name |
methyl 4-methylsulfonyloxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H16O5S/c1-13-9(10)7-3-5-8(6-4-7)14-15(2,11)12/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
GUDFHCUYFPCLDE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCC(CC1)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


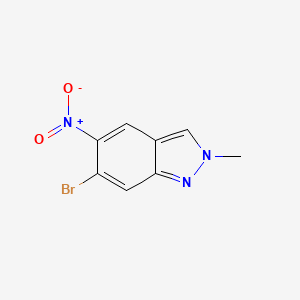
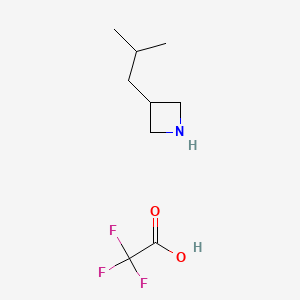
![2-[4-[2-(4-Aminophenyl)ethyl]piperazin-1-yl]ethanol](/img/structure/B13896003.png)

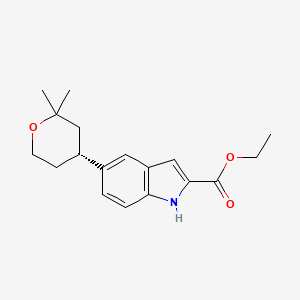
![N-Butyl-5-chloro-1H-pyrazolo[4,3-D]pyrimidin-7-amine](/img/structure/B13896034.png)
